(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate

Catalog No.
S883075
CAS No.
1639042-39-9
M.F
C11H8F2O3
M. Wt
226.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate

SERD-focused programs often struggle with poor target binding and rapid clearance when non-fluorinated acrylate building blocks are used. (E)-Methyl 3-(3,5-difluoro-4-formylphenyl)acrylate solves this: the 3,5-difluoro motif sterically restricts C1-aryl rotation, locking the pharmacophore in the active conformation, while blocking oxidative metabolism. The methyl ester protects the acrylate during acid-catalyzed cyclizations (e.g., Pictet-Spengler), ensuring high yields before final hydrolysis. This enables reliable synthesis of clinical SERDs like AZD9496 with up to 10-fold improved affinity.

CAS Number

1639042-39-9

Product Name

(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate

IUPAC Name

methyl (E)-3-(3,5-difluoro-4-formylphenyl)prop-2-enoate

Molecular Formula

C11H8F2O3

Molecular Weight

226.18 g/mol

InChI

InChI=1S/C11H8F2O3/c1-16-11(15)3-2-7-4-9(12)8(6-14)10(13)5-7/h2-6H,1H3/b3-2+

InChI Key

GDGULTXZDPTNNZ-NSCUHMNNSA-N

SMILES

COC(=O)C=CC1=CC(=C(C(=C1)F)C=O)F

Canonical SMILES

COC(=O)C=CC1=CC(=C(C(=C1)F)C=O)F

Isomeric SMILES

COC(=O)/C=C/C1=CC(=C(C(=C1)F)C=O)F

Synonyms

Methyl (E)-3-(3,5-difluoro-4-formylphenyl)propenoate, Methyl (2E)-3-(3,5-difluoro-4-formylphenyl)acrylate, 3,5-Difluoro-4-formylcinnamic acid methyl ester, (E)-3-(3,5-Difluoro-4-formylphenyl)acrylic acid methyl ester, Methyl 3-(3,5-difluoro-4-formylphenyl)acrylate

Purity

≥98%

Package Size

100 mg, 250 mg, 1 g, 5 g

(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate (CAS 1639042-39-9) is a highly specialized, bi-functional building block characterized by a reactive para-formyl group and an alpha,beta-unsaturated methyl ester, flanked by two meta-fluorine atoms. In industrial and medicinal chemistry procurement, it is primarily sourced as a late-stage precursor for the synthesis of orally bioavailable Selective Estrogen Receptor Downregulators (SERDs), such as the clinical candidate AZD9496. The molecule is designed to deliver two critical structural features to downstream active pharmaceutical ingredients (APIs): the aldehyde enables direct Pictet-Spengler or reductive amination coupling to complex heterocyclic cores, while the methyl ester serves as an essential protecting group for the acrylate pharmacophore during harsh cyclization conditions [1].

Research Procurement Fit

Dual orthogonal handles: Formyl group and electron-deficient (E)-acrylate enable sequential derivatization without protecting groups.
Fluorinated scaffold: 3,5-Difluoro substitution increases electrophilicity for conjugate addition and may block CYP450-mediated metabolism.
Reported kinase/SERD building block: Cited in multiple patent families for c-Met inhibitors and estrogen receptor modulators.

Substituting this compound with its non-fluorinated analog, (E)-methyl 3-(4-formylphenyl)acrylate, fundamentally compromises the efficacy of the resulting downstream API. The 3,5-difluoro motif is not merely a lipophilic adjustment; it sterically restricts the rotation of the newly formed C1-aryl bond, locking the final molecule into its active conformation for receptor binding. Furthermore, the electron-withdrawing fluorines block metabolic hotspots and lower the pKa of the final acrylic acid. Downstream APIs synthesized from non-fluorinated analogs exhibit up to a 10-fold drop in target binding affinity and suffer from significantly higher in vivo clearance [1]. Additionally, procuring the free acid variant instead of this methyl ester leads to competitive side reactions and poor solubility during acid-catalyzed cyclization steps, drastically reducing synthesis yields [2].

Substitution Risk

  • Non-fluorinated analogs (e.g., methyl 4-formylcinnamate): Lack the 3,5-difluoro substitution, significantly reducing electrophilicity and metabolic stability; the dual-activation effect is lost.
  • Des-formyl difluoro analog (CAS 705250-75-5): Absence of the formyl group removes the orthogonal amine-coupling handle, forcing longer synthetic routes with additional protection steps.
  • Mono-functional acrylate or benzaldehyde building blocks: Require post-functionalization to introduce the missing handle, which may lower overall yield and alter (E)-configuration integrity.

Impact of 3,5-Difluoro Substitution on Downstream Receptor Binding

When evaluating SERD APIs synthesized from (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate versus a non-fluorinated baseline, the difluoro-derived compounds demonstrate vastly superior target engagement. The difluorophenyl bridge restricts aryl-indole bond rotation, locking the API into an optimal conformation for binding the estrogen receptor (ER) alpha ligand-binding domain. This structural rigidity translates to a 5- to 10-fold increase in ER binding affinity and downregulation IC50 compared to the unsubstituted analog [1].

Evidence DimensionDownstream ER binding and downregulation IC50
Target Compound Data0.14 - 0.82 nM (API derived from difluoro precursor)
Comparator Or BaselineAPI derived from non-fluorinated phenyl bridge analog
Quantified Difference5- to 10-fold higher potency for the difluoro-derived API
ConditionsIn vitro ER alpha binding and downregulation assays

Procuring the exact difluoro-substituted precursor is mandatory to achieve the sub-nanomolar potency required for clinical-grade SERD APIs.

Lipophilicity (ΔLogP)
Data to verify
ΔLogP +0.3 vs. non-fluorinated analog
Supports membrane permeability screening context
Calculated value (XLogP3/ACD); experimental confirmation may be needed

Methyl Ester Protection for Pictet-Spengler Cyclization Compatibility

In the synthesis of complex tricyclic indoles, utilizing (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate is vastly superior to using its free acrylic acid equivalent. The methyl ester acts as a crucial protecting group during the acidic Pictet-Spengler cyclization with tryptamine derivatives. Utilizing the free acid can lead to competitive side reactions and poor organic solubility, whereas the methyl ester ensures clean conversion to the trans-isomer intermediate, which is subsequently hydrolyzed in high yield (typically >75%) to the final API [1].

Evidence DimensionSynthesis route compatibility and yield
Target Compound DataClean cyclization with >75% yield upon final hydrolysis
Comparator Or Baseline(E)-3-(3,5-difluoro-4-formylphenyl)acrylic acid (free acid)
Quantified DifferencePrevention of acidic side reactions and improved organic solubility
ConditionsAcid-catalyzed cyclization in organic solvents (e.g., AcOH, PhMe)

The methyl ester form allows process chemists to bypass complex protection/deprotection steps, directly enabling high-yield late-stage coupling.

Boiling Point Shift
Data to verify
ΔTboil ≈ −13 °C (target boils lower)
May ease distillation purification relative to non-fluorinated analog
Predicted value; experimental distillation behavior should be verified

Metabolic Clearance Reduction via Fluorine Shielding

The strategic placement of the two fluorine atoms in this building block directly translates to enhanced pharmacokinetic properties in the final product. APIs derived from the 3,5-difluoro precursor exhibit significantly lower in vivo clearance compared to unshielded screen hits. The fluorine atoms block Phase I and Phase II metabolic oxidation at the phenyl ring. For instance, the resulting clinical candidate AZD9496 demonstrates high oral bioavailability (up to 91% in murine models) and low clearance, a direct consequence of the metabolic shielding provided by this specific precursor [1].

Evidence DimensionDownstream in vivo clearance and oral bioavailability
Target Compound DataHigh oral bioavailability (63-91% across species) and low clearance
Comparator Or BaselineUnshielded or highly lipophilic phenyl analogs
Quantified DifferenceSignificant reduction in hepatocyte turnover and in vivo clearance
ConditionsRat and human hepatocyte stability assays; in vivo PK models

Selecting this specific fluorinated building block is critical for developers aiming to achieve oral bioavailability in drugs that historically required intramuscular injection.

Patent-Backed Utility
Head-to-head
Target: ≥3 patent families (c-Met, SERD); formyl + acrylate dual handles
Des-formyl analog: 0 patent references for amine coupling; single acrylate handle
Enables direct access to patented synthetic routes without additional formylation step
Patent literature survey; WO-2018001232-A1, WO-2021016254-A1, CN113105329A
Hammett Electronic Effects
Class-level
Σσm(3,5-diF) = +0.68; σp(4-CHO) = +0.42 synergistic activation
Implies higher Michael acceptor reactivity; direct kinetic data not available
Based on Hammett constants; experimental confirmation recommended
Storage Requirements
Data to verify
Target: 2–8 °C, inert gas (due to fluorinated electrophilicity)
Non-fluorinated analog: room temperature, no inert gas specified
Refrigerated shipping and storage infrastructure required for this compound
Supplier specifications; logistic cost implications
Industrial Synthesis Yield
Reported
92.4% key intermediate yield (180 g scale)
Supports scalable procurement via patented HWE route
CN113105329A; distillation-based purification, no chromatography

Synthesis of Orally Bioavailable SERDs

The primary industrial application for this compound is as the central building block for AZD9496 and next-generation oral selective estrogen receptor downregulators. It efficiently forms the critical C1-aryl linkage while providing the helix-12 interacting side chain required for receptor degradation[1].

Conformationally Locked API Development

This compound is ideal for medicinal chemistry programs requiring a rigidified phenyl-acrylate motif. The 3,5-difluoro substitution restricts bond rotation, locking target molecules into specific active conformations to maximize target binding affinity [1].

Late-Stage Functionalization via Pictet-Spengler Reactions

Highly suitable for industrial scale-up involving acid-catalyzed cyclizations with tryptamines or similar amines. The methyl ester protects the reactive acrylate moiety during the coupling phase, ensuring high yields before final basic hydrolysis [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
c-Met kinase inhibitor synthesis research
Dual-handle (formyl + acrylate) reactivity
Sequential functionalization without protecting groups
SERD modulator research (patent context)
3,5-Difluoro-4-formylphenyl pharmacophore
Metabolic stability and binding-pocket compatibility assessment
Scalable process chemistry (HWE route)
Reported high-yielding, distillation-compatible synthesis
Cost and throughput validation at scale
Activity-based protein profiling (ABPP) probe design
Electron-deficient Michael acceptor (Σσm = +0.68)
Covalent target engagement kinetics in cellular context

XLogP3

1.9

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